PIM447

説明

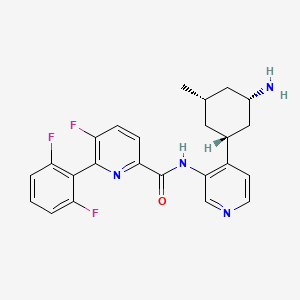

The compound “N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide” is also known as PIM447 . It is a potent and selective inhibitor of the Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 kinases . These kinases are involved in cell survival, proliferation, and differentiation, and their inhibition is being explored as a potential treatment for hematological malignancies .

Molecular Structure Analysis

The molecular structure of this compound has been determined using X-ray diffraction . The PDB ID for the structure is 5DWR . The structure reveals that this compound binds to the ATP binding site of the PIM kinases .科学的研究の応用

PIM447、LGH447としても知られています。は、科学研究、特に腫瘍学の分野でいくつかの潜在的な用途を持つ化合物です。以下は、this compoundの独自の用途に焦点を当てた詳細なセクションです。

急性骨髄性白血病(AML)における抗腫瘍活性

This compoundは、KG-1 AMLマウス異種移植モデルで有意な抗腫瘍活性を示しており、AML治療のための治療薬としての可能性を示しています .

多発性骨髄腫治療

多発性骨髄腫(MM)では、this compoundは異種移植マウスモデルで腫瘍の増殖を阻害することで有望な結果を示しており、現在、MM患者の臨床試験で評価されています . また、MM細胞株の増殖とmTOR-C1シグナル伝達を阻害することが明らかになっています .

アポトーシスの誘導

This compoundは、アポトーシスを誘導します。アポトーシスは、体から癌細胞を排除するために不可欠な、プログラムされた細胞死のプロセスです .

骨保護効果

抗骨髄腫効果に加えて、this compoundは骨保護効果も示しており、病気のために骨の完全性が損なわれている場合に有益となる可能性があります .

PIMキナーゼの阻害

This compoundは、パンPIMキナーゼ阻害剤として、3つのPIMキナーゼ(PIM1、PIM2、およびPIM3)すべてを高い効力で標的とし、これらのキナーゼが関与する疾患の治療に関連しています .

併用療法の可能性

作用機序から、this compoundは、抗腫瘍効果を高めたり、耐性機構を軽減するために、他の治療薬と組み合わせて使用することができます。

これらの用途は、this compoundが、特に腫瘍学において、科学研究における関心の高い化合物としての多様性と可能性を持っていることを強調しています。進行中の臨床試験やさらなる研究により、その用途と利点の全範囲が明らかになり続けるでしょう。

MedKoo - LGH447 free base MedChemExpress - PIM-447 dihydrochloride ASH Publications - Phase 1 Study Update of LGH447 in MM <svg class="

作用機序

将来の方向性

生化学分析

Biochemical Properties

PIM447 interacts with PIM kinases, a family of serine/threonine kinases that regulate tumorigenesis by phosphorylating a wide range of substrates that control cellular metabolism, proliferation, and survival . This compound has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . It also inhibits GSK3β, PKN1, and PKCτ, but at a significantly lower potency .

Cellular Effects

This compound has shown cytotoxic effects on myeloma cells due to cell-cycle disruption and induction of apoptosis . It decreases phospho-Bad (Ser112) and c-Myc levels and inhibits the mTORC1 pathway . This compound also inhibits in vitro osteoclast formation and resorption, downregulates key molecules involved in these processes, and partially disrupts the F-actin ring, while increasing osteoblast activity and mineralization .

Molecular Mechanism

This compound exerts its effects at the molecular level through a variety of mechanisms. It induces apoptosis by decreasing the levels of phospho-Bad (Ser112) and c-Myc, and inhibiting the mTORC1 pathway . This compound also disrupts cell cycle progression, leading to cytotoxic effects .

Temporal Effects in Laboratory Settings

This compound has shown significant tumor growth inhibition in xenograft mouse models of MM as compared with control animals . This supports the clinical development of this compound in MM patients .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Metabolic Pathways

This compound is involved in the PIM kinase metabolic pathway . It interacts with PIM kinases and influences their activity, which in turn affects cellular metabolism, proliferation, and survival .

特性

IUPAC Name |

N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23F3N4O/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26/h2-8,12-15H,9-11,28H2,1H3,(H,31,32)/t13-,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRQXRVAKPDCRCI-ZNMIVQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23F3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1210608-43-7 | |

| Record name | LGH-447 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1210608437 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LGH-447 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LGH-447 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TG5O4V25H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)